4-N-BUTYLANILINE-D15
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-N-Butylaniline-D15 is a deuterium-labeled derivative of 4-n-butylaniline. This compound is characterized by the substitution of hydrogen atoms with deuterium, a stable isotope of hydrogen. The molecular formula of this compound is C10D15N, and it has a molecular weight of 164.33 g/mol . The compound is primarily used in scientific research, particularly in the fields of chemistry and pharmacology, due to its unique isotopic labeling.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-N-Butylaniline-D15 typically involves the deuteration of 4-n-butylaniline. This process can be achieved through various methods, including catalytic exchange reactions where deuterium gas is used in the presence of a catalyst to replace hydrogen atoms with deuterium. Another method involves the use of deuterated reagents in the synthesis of 4-n-butylaniline, ensuring that the final product is fully deuterated .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high purity and yield. The use of high-pressure reactors and specialized catalysts is common in industrial settings to facilitate efficient deuteration .
Chemical Reactions Analysis
Types of Reactions: 4-N-Butylaniline-D15 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro or nitroso derivatives.
Reduction: Reduction reactions can convert it back to its parent amine or other reduced forms.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under controlled conditions.
Major Products Formed:
Oxidation: Nitro-4-N-Butylaniline-D15, Nitroso-4-N-Butylaniline-D15.
Reduction: this compound, Deuterated derivatives.
Substitution: Various substituted this compound derivatives.
Scientific Research Applications
4-N-Butylaniline-D15 is extensively used in scientific research due to its isotopic labeling. Some key applications include:
Chemistry: Used as a tracer in reaction mechanism studies to understand the pathways and intermediates involved.
Biology: Employed in metabolic studies to track the incorporation and distribution of the compound in biological systems.
Medicine: Utilized in pharmacokinetic studies to investigate the absorption, distribution, metabolism, and excretion of drugs.
Industry: Applied in the development of new materials and as a reference standard in analytical chemistry
Mechanism of Action
The mechanism of action of 4-N-Butylaniline-D15 is primarily related to its role as a tracer. The deuterium atoms in the compound allow for precise tracking using spectroscopic methods such as nuclear magnetic resonance (NMR) and mass spectrometry (MS). This enables researchers to study the behavior and interaction of the compound in various chemical and biological systems. The molecular targets and pathways involved depend on the specific application and context of the research .
Comparison with Similar Compounds
4-N-Butylaniline: The non-deuterated form of the compound.
4-Methoxyaniline-2,3,5,6-d4: Another deuterium-labeled aniline derivative.
Cytarabine-5,6-d2: A deuterium-labeled nucleoside analog used in cancer research.
Uniqueness: 4-N-Butylaniline-D15 is unique due to its specific deuterium labeling, which provides distinct advantages in research applications. The presence of deuterium atoms enhances the stability and allows for detailed tracking and analysis using advanced spectroscopic techniques. This makes it a valuable tool in various scientific disciplines .
Properties
CAS No. |
1219794-89-4 |
---|---|
Molecular Formula |
C10D15N |
Molecular Weight |
164.33 |
Synonyms |
4-N-BUTYLANILINE-D15 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.